Ammonium glycinate

Description

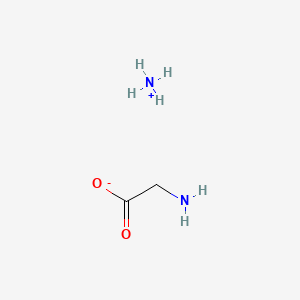

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

29728-27-6 |

|---|---|

Molecular Formula |

C2H5NO2.H3N C2H8N2O2 |

Molecular Weight |

92.10 g/mol |

IUPAC Name |

azanium;2-aminoacetate |

InChI |

InChI=1S/C2H5NO2.H3N/c3-1-2(4)5;/h1,3H2,(H,4,5);1H3 |

InChI Key |

FDIWRLNJDKKDHB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)[O-])N.[NH4+] |

Related CAS |

56-40-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ammonium Glycinate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, laboratory applications, and relevant biological context of ammonium (B1175870) glycinate (B8599266). It is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development, offering detailed data and methodologies to support laboratory work.

Core Chemical and Physical Properties

Ammonium glycinate is the ammonium salt of glycine (B1666218), the simplest proteinogenic amino acid. It presents as a white, crystalline solid that is soluble in water.[1] Its zwitterionic nature, possessing both a positive and a negative charge, contributes to its stability and solubility in aqueous solutions.[1]

Structural and Identification Data

The fundamental properties of this compound are summarized below, providing key identifiers and structural information.

| Property | Value | Citation(s) |

| IUPAC Name | azanium;2-aminoacetate | [2][3] |

| Molecular Formula | C₂H₈N₂O₂ | [2] |

| Molecular Weight | 92.10 g/mol | [2][3] |

| CAS Number | 29728-27-6 | [2] |

| EC Number | 249-813-4 | [2] |

| Canonical SMILES | C(C(=O)[O-])N.[NH4+] | [2][3] |

| InChI Key | FDIWRLNJDKKDHB-UHFFFAOYSA-N | [2][3] |

| Synonyms | Glycine, monoammonium salt; Ammonium aminoacetate; Glycine ammonium salt | [2][4] |

Physicochemical Data

This table outlines the key physicochemical properties relevant for laboratory use, such as solution preparation and handling.

| Property | Value / Description | Citation(s) |

| Appearance | White, crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| Topological Polar Surface Area | 67.2 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Stability | In aqueous solution, it can dissociate into ammonium and glycinate ions. Stable under recommended storage conditions. | [3] |

Key Laboratory and Research Applications

This compound is a versatile compound valued for its biocompatibility and chemical functionality. Its applications span biochemistry, cell culture, and pharmaceutical sciences.

-

Buffering Agent : Due to its composition from a weak acid (glycine) and a weak base (ammonia), it is utilized in the preparation of buffer solutions to maintain stable pH in experimental systems.[1]

-

Cell Culture Supplement : It serves as a nutrient source in cell culture media.[1] Glycine itself can help mitigate the toxic effects of ammonium buildup, a common byproduct of cell metabolism in culture.[6]

-

Protein Formulation Stabilizer : As an amino acid-based salt, it can be used as an excipient in protein formulations to enhance the stability of therapeutic proteins like monoclonal antibodies.[1]

-

Chelating Agent : The glycinate ion is an effective bidentate chelating agent, capable of forming stable complexes with metal ions.[3] This property is useful for controlling metal ion availability or preventing metal-catalyzed degradation in biochemical assays.[7][8]

-

Pharmacological Research : As a salt of glycine, it is relevant in the study of glycinergic systems. Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors.[2]

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the key applications of this compound. These protocols are foundational and may require optimization for specific experimental contexts.

Synthesis of this compound

This compound is synthesized through a straightforward acid-base neutralization reaction. The workflow for this process is illustrated below.

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reactant Preparation : Accurately weigh a molar equivalent of solid glycine. Prepare a solution of ammonium hydroxide of a known concentration.

-

Reaction : In a suitable reaction vessel, dissolve the glycine in deionized water.

-

Neutralization : Slowly add the stoichiometric amount of ammonium hydroxide to the glycine solution while stirring. The reaction is a simple acid-base neutralization.

-

Completion : The reaction proceeds to form this compound in solution. The resulting solution can be used directly or the solid product can be obtained through evaporation of the solvent under controlled conditions.

Preparation of an this compound Buffer

This protocol outlines the preparation of a buffer solution using this compound's constituent components, which is a common laboratory practice.

Materials:

-

Ammonium chloride (NH₄Cl)

-

Ammonia (B1221849) solution (e.g., 10 M NH₃)

-

Deionized water

-

pH meter

Methodology:

-

Dissolve the Salt : To prepare a buffer of a specific molarity, dissolve the required amount of ammonium chloride in approximately 80% of the final volume of deionized water. For example, to make 1 L of a 1 M buffer, start by dissolving 53.49 g of NH₄Cl in 800 mL of water.

-

Adjust pH : Place the solution on a magnetic stirrer and immerse a calibrated pH meter probe into the solution.

-

Add Base : Slowly add the ammonia solution dropwise while monitoring the pH. Continue adding the base until the desired pH is reached. The pKa of the ammonium ion (NH₄⁺) is approximately 9.25, so the buffer will be most effective in the pH range of 8.25 to 10.25.

-

Final Volume : Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final desired volume. Mix thoroughly.

-

Storage : Store the buffer in a tightly sealed container.[2][9]

Use as a Metal Ion Chelating Agent

The glycinate anion effectively sequesters divalent metal ions. This protocol provides a general method to demonstrate or utilize this property.

Caption: Logical flow of this compound dissociation and subsequent chelation.

Methodology:

-

Prepare Solutions : Prepare an aqueous solution of this compound (e.g., 0.1 M) and a solution of a metal salt, such as copper(II) sulfate (B86663) (e.g., 0.05 M).

-

Initiate Chelation : Mix the two solutions. A color change is often indicative of complex formation (e.g., the formation of a deep blue copper glycinate complex).

-

Analysis (Optional) : The formation of the chelate can be confirmed and quantified using techniques like UV-Vis spectrophotometry, by observing the shift in the absorption maximum of the metal ion. Alternatively, techniques like capillary electrophoresis with ICP-MS detection can be used for detailed characterization of the metal glycinate complexes.[10]

-

Application : This principle can be applied to sequester interfering metal ions in an enzymatic reaction or to create a defined concentration of a bioavailable metal in a cell culture medium.

Role in Biological Systems: Glycinergic Signaling

The glycinate component of this compound is identical to the neurotransmitter glycine. In the central nervous system, particularly the spinal cord and brainstem, glycine acts as a major inhibitory neurotransmitter.[11] Understanding this role is critical for researchers in neuroscience and drug development targeting neurological disorders.

Mechanism of Action:

-

Release : Glycine is released from presynaptic neurons into the synaptic cleft.[5]

-

Receptor Binding : It binds to ionotropic glycine receptors (GlyRs) on the postsynaptic membrane.

-

Ion Channel Opening : GlyR is a ligand-gated chloride (Cl⁻) channel. Binding of glycine opens the channel.[2]

-

Inhibition : The influx of Cl⁻ ions into the postsynaptic neuron causes hyperpolarization of the cell membrane, making it less likely to fire an action potential. This results in an inhibitory signal.[3]

Caption: Simplified pathway of inhibitory neurotransmission via a glycinergic synapse.

Safety and Handling

While specific GHS hazard data for this compound is not consistently reported, standard laboratory precautions should be followed.

-

Personal Protective Equipment (PPE) : Wear safety goggles, gloves, and a lab coat when handling the compound.

-

Handling : Handle in a well-ventilated area to avoid dust formation and inhalation.[12]

-

Storage : Store in a tightly closed container in a cool, dry place.

-

First Aid : In case of contact, for skin, wash off with soap and water; for eyes, rinse with water for several minutes. If inhaled, move to fresh air.[12]

This guide provides a detailed technical overview of this compound for laboratory use. By consolidating its chemical properties, outlining practical experimental methodologies, and providing relevant biological context, it aims to be a valuable resource for scientists and researchers.

References

- 1. Effects of amino acid additions on ammonium stressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 3. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ams.usda.gov [ams.usda.gov]

- 5. homework.study.com [homework.study.com]

- 6. chemistry.beloit.edu [chemistry.beloit.edu]

- 7. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for reducing the ammonia in hybridoma cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell culture protocol | Proteintech Group [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of High-Purity Ammonium Glycinate: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and analysis of high-purity ammonium (B1175870) glycinate (B8599266), a compound of growing interest in pharmaceutical research and development. Detailed experimental protocols, data presentation, and visualizations are included to support laboratory applications.

Introduction

Ammonium glycinate, the ammonium salt of the simplest amino acid, glycine (B1666218), is a versatile compound with applications ranging from its use as a chelating agent to its potential role in pharmaceutical formulations.[1][2] In drug development, the purity of such compounds is paramount to ensure reproducibility of research and safety in therapeutic applications. This document outlines a robust methodology for the synthesis of this compound with a high degree of purity, suitable for demanding research environments.

Glycine itself plays a significant role in various physiological processes, acting as a neurotransmitter and modulating inflammatory responses.[3][4] The ammonium salt, this compound, is explored for its biocompatibility and its ability to stabilize active pharmaceutical ingredients.[1]

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is a two-stage process: first, the synthesis and purification of the precursor, glycine, followed by its conversion to the ammonium salt.

Stage 1: Synthesis and Purification of Glycine

High-purity glycine can be synthesized from monochloroacetic acid and ammonia (B1221849). The following protocol is adapted from established methods.[5][6][7]

Experimental Protocol: Synthesis of Glycine

-

Reaction Setup: In a well-ventilated fume hood, charge a 2 L round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, with 1 L of concentrated ammonium hydroxide (B78521) (28-30%).

-

Addition of Monochloroacetic Acid: Slowly add 189 g (2 moles) of monochloroacetic acid to the stirred ammonia solution. The addition should be controlled to maintain the reaction temperature below 40°C.

-

Reaction: After the addition is complete, continue stirring the mixture at room temperature for 48 hours.

-

Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a volume of approximately 250 mL.

-

Precipitation of Crude Glycine: Transfer the concentrated solution to a 2 L beaker and add 1.5 L of methanol (B129727) with vigorous stirring. This will precipitate the crude glycine.

-

Isolation of Crude Glycine: Cool the mixture in an ice bath for 4-6 hours to ensure complete crystallization. Collect the crude glycine by vacuum filtration and wash the crystals with 500 mL of cold 95% methanol, followed by a wash with diethyl ether.[6]

-

Purification of Glycine (Recrystallization): Dissolve the crude glycine in a minimum amount of hot deionized water (approximately 200-250 mL). Add 10 g of activated charcoal and gently boil the solution for 15 minutes to decolorize it.[7] Filter the hot solution through a pre-heated Büchner funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure glycine.

-

Final Product: Collect the purified glycine crystals by vacuum filtration, wash with a small amount of cold ethanol (B145695), and dry in a vacuum oven at 60°C to a constant weight.

Stage 2: Conversion of Glycine to High-Purity this compound

This stage involves the stoichiometric reaction of purified glycine with ammonium hydroxide.[8]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a clean, sealed reaction vessel, dissolve 75.07 g (1 mole) of high-purity glycine in 200 mL of deionized water with gentle warming.

-

Addition of Ammonium Hydroxide: To the glycine solution, add a stoichiometric amount of concentrated ammonium hydroxide (approximately 56.8 mL of 28-30% solution, 1 mole). The addition should be done slowly with continuous stirring, while monitoring the pH to ensure it reaches a neutral to slightly basic range (pH 7.0-8.0).

-

Reaction and Crystallization: After complete addition of ammonium hydroxide, continue to stir the solution at room temperature for 1 hour. Concentrate the solution under reduced pressure to about 100 mL.

-

Purification (Recrystallization): The purification of this compound can be achieved by recrystallization from an ethanol-water mixture. Add absolute ethanol to the concentrated aqueous solution until turbidity is observed. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature. Further cooling in an ice bath will promote the crystallization of pure this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum at a temperature not exceeding 50°C to prevent decomposition.

Data Presentation

The following tables summarize the expected quantitative data from the synthesis protocols.

Table 1: Synthesis and Purification of Glycine

| Parameter | Value | Reference |

| Molar Mass of Monochloroacetic Acid | 94.50 g/mol | N/A |

| Molar Mass of Glycine | 75.07 g/mol | N/A |

| Theoretical Yield of Glycine | 150.14 g | Calculated |

| Expected Yield of Purified Glycine | 96-98 g | [6] |

| Purity of Glycine (Post-Recrystallization) | >99% | Inferred |

Table 2: Synthesis and Purification of this compound

| Parameter | Value | Reference |

| Molar Mass of Glycine | 75.07 g/mol | N/A |

| Molar Mass of this compound | 92.10 g/mol | [9] |

| Theoretical Yield of this compound | 92.10 g (from 1 mole of glycine) | Calculated |

| Expected Purity of this compound | >99.5% | Target |

Quality Control and Analytical Methods

To ensure the high purity of the synthesized this compound, the following analytical methods are recommended.

Table 3: Analytical Methods for Quality Control

| Analytical Method | Purpose | Key Parameters | Reference |

| High-Performance Liquid Chromatography (HPLC) | To quantify glycine and related impurities. | C18 column; mobile phase of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer. | [10] |

| Ion Chromatography | To determine the concentration of ammonium ions. | Cation-exchange column; conductivity or ELSD detection. | [11] |

| Titration | To determine the overall purity by acid-base titration. | Titration with a standardized acid. | N/A |

| FT-IR Spectroscopy | To confirm the identity of the compound. | Comparison of the sample spectrum with a reference spectrum. | N/A |

| Karl Fischer Titration | To determine the water content. | N/A | N/A |

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of high-purity this compound.

Glycine Signaling in Neuroinflammation

Glycine has been shown to exert neuroprotective effects by modulating microglial polarization, a key process in neuroinflammation. The following diagram illustrates a simplified signaling pathway.[4]

References

- 1. Buy this compound | 29728-27-6 [smolecule.com]

- 2. ams.usda.gov [ams.usda.gov]

- 3. Glycine: The Smallest Anti-Inflammatory Micronutrient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ams.usda.gov [ams.usda.gov]

- 9. This compound | C2H8N2O2 | CID 161644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]

- 11. Ammonium Ion | SIELC Technologies [sielc.com]

A Technical Guide to Ammonium Glycinate for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ammonium (B1175870) glycinate (B8599266) (CAS No: 29728-27-6), a compound of significant interest to researchers, scientists, and professionals in drug development. This document covers the fundamental physicochemical properties, molecular structure, and key applications of ammonium glycinate, with a focus on its roles as a biochemical buffer, a nutrient in cell culture, and a chelating agent. Detailed experimental protocols for its quantification, use in cell culture media preparation, and synthesis of metal chelates are provided. Furthermore, this guide illustrates the biological significance of the glycinate moiety through a depiction of its role in neurotransmitter signaling pathways and visualizes its chemical function in metal ion chelation using Graphviz diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound is the ammonium salt of glycine (B1666218), the simplest proteinogenic amino acid.[1] It is a white, crystalline solid that is soluble in water.[1] Its versatile properties make it a valuable compound in various scientific applications. In biological systems, it serves as a source of glycine, a non-essential amino acid that functions as an inhibitory neurotransmitter in the central nervous system and is a fundamental building block for proteins and other critical biomolecules.[2] In industrial and pharmaceutical applications, it is utilized as a buffering agent, a stabilizer in protein formulations, and a bidentate chelating agent for metal ions.[1][3] This guide aims to provide a comprehensive technical resource for professionals utilizing or investigating this compound.

Molecular Structure and Identification

This compound is an organic salt formed from the neutralization of glycine with ammonium hydroxide. In solution, it dissociates into a glycinate anion and an ammonium cation.

-

Chemical Name: this compound

-

IUPAC Name: Azanium 2-aminoacetate

-

Molecular Formula: C₂H₈N₂O₂[6]

-

Canonical SMILES: C(C(=O)[O-])N.[NH4+]

Physicochemical Properties

Comprehensive experimental data for this compound is limited. The following tables summarize the computed properties for this compound and the well-documented experimental properties of its parent compound, glycine.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 92.10 g/mol | |

| Exact Mass | 92.058577502 Da | |

| Topological Polar Surface Area | 67.2 Ų | |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 |

Table 2: Experimental Properties of Glycine (Parent Compound)

| Property | Value | Source |

| Physical Description | White, odorless, sweet-tasting crystals | [7] |

| Melting Point | 233 °C (decomposes) | [7] |

| Solubility in Water | 25 g/100 mL at 25 °C | [8] |

| pKa₁ (-COOH) | 2.34 - 2.37 at 20-25 °C | [7] |

| pKa₂ (-NH₃⁺) | 9.60 - 9.8 at 20-25 °C | [7] |

| Isoelectric Point (pI) | 5.97 | |

| pH of 0.2 M solution | 4.0 | [7] |

Key Applications and Biological Significance

The utility of this compound stems from the properties of its constituent ions: the ammonium ion as a nitrogen source and the glycinate ion for its biological and chemical functionalities.

Role in Neurotransmission

Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem.[7] It acts by binding to strychnine-sensitive ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels. The binding of glycine opens the channel, leading to an influx of chloride ions (Cl⁻) into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal. This pathway is crucial for motor control and pain perception.

Metal Ion Chelation

The glycinate anion is an effective bidentate chelating agent, meaning it can form two bonds with a central metal ion.[3] The carboxylate (-COO⁻) and amino (-NH₂) groups of glycinate act as Lewis bases, donating electron pairs to a metal cation (e.g., Cu²⁺, Zn²⁺, Fe²⁺) to form stable, five-membered ring structures. This chelation improves the solubility and bioavailability of essential mineral micronutrients in agricultural and nutritional applications.

Experimental Protocols

The following protocols are provided as examples of common experimental procedures involving glycine, which are directly applicable to this compound as a source of glycine.

Quantitative Analysis: Sorensen's Formal Titration

This method allows for the determination of the concentration of an amino acid solution. The principle involves blocking the basic amino group with formaldehyde (B43269), which allows the carboxylic acid group to be titrated with a standard base.

Reagents and Equipment:

-

Glycine or this compound solution (standard and unknown concentrations)

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

Neutral 40% Formalin Solution: Neutralize 40% formaldehyde by adding 0.1 M NaOH dropwise to a faint pink endpoint with phenolphthalein (B1677637).

-

Phenolphthalein indicator

-

Burette, pipette, conical flasks, volumetric flasks

Procedure:

-

Pipette 20 mL of the glycine solution into a 250 mL conical flask.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate with 0.1 M NaOH until a faint, permanent pink color is observed. This neutralizes any initial acidity.

-

Add 10 mL of the neutral formalin solution to the flask. The pink color will disappear as the formaldehyde reacts with the amino group, making the solution acidic.

-

Continue the titration with 0.1 M NaOH until the faint pink color reappears and persists.

-

Record the volume of NaOH used after the addition of formaldehyde.

-

Repeat the titration for concordant results.

-

The concentration of glycine can be calculated using the volume and molarity of the NaOH titrant.

Use in Cell Culture: Preparation of Glycine-Supplemented Medium

Glycine is a standard component of many defined cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, where it serves as a non-essential amino acid. This compound can be used as a sterile, aqueous source for this supplementation.

Example: Reconstitution of DMEM (30 mg/L Glycine)

Materials:

-

DMEM powder (formulation containing all components except glycine, L-glutamine, sodium bicarbonate, and phenol (B47542) red)

-

This compound (or Glycine)

-

L-Glutamine

-

Sodium Bicarbonate (NaHCO₃)

-

Water for Injection (WFI) or equivalent cell culture grade water

-

Sterile 0.22 µm filter unit

-

Sterile storage bottles

Procedure:

-

To prepare 1 liter of medium, add the DMEM powder to approximately 900 mL of WFI at room temperature, stirring gently until dissolved. Do not heat the water.

-

Add 30 mg of glycine (or an equivalent molar amount of this compound).

-

Add other required supplements, such as L-glutamine (e.g., 0.584 g).

-

Add 3.7 g of sodium bicarbonate for cultures requiring a 5-10% CO₂ atmosphere.

-

Adjust the pH to ~7.2-7.4 using sterile 1N HCl or 1N NaOH, if necessary. The pH should be slightly lower (~0.2 units) than the final desired pH to account for a rise during filtration.

-

Add WFI to bring the final volume to 1 liter.

-

Sterilize the medium immediately by passing it through a 0.22 µm membrane filter into a sterile container.

-

Store the prepared medium at 2-8 °C, protected from light.[8]

Synthesis of a Metal-Glycinate Chelate

This protocol provides a general method for the synthesis of a metal-glycinate chelate, adapted from procedures for preparing zinc glycinate.

Materials:

-

This compound (or Glycine)

-

A soluble metal salt (e.g., Zinc Oxide, Zinc Sulfate, Copper Sulfate)

-

Deionized water

-

Reaction vessel with stirring and heating capabilities

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve glycine in deionized water in the reaction vessel. For example, use a molar ratio of 2:1 to 4:1 of glycine to the metal ion. Heat the solution to 60-80 °C to aid dissolution.

-

Reaction: Slowly add the metal salt (e.g., zinc oxide) to the heated glycine solution while stirring continuously.

-

Completion: Continue stirring the reaction mixture at temperature for 0.5 to 1 hour. The reaction is typically complete when the solution becomes clear.

-

Crystallization: Allow the reaction solution to cool naturally to room temperature. Chelate crystals should precipitate out of the solution.

-

Isolation: Isolate the crystalline product by filtration.

-

Drying: Wash the crystals with a small amount of cold deionized water or ethanol (B145695) and dry them in a vacuum oven.

-

Characterization: The resulting chelate can be characterized using techniques such as FT-IR, elemental analysis, or mass spectrometry.

Conclusion

This compound is a fundamentally important compound with diverse applications in research and development. Its identity is well-defined by its CAS number and molecular structure. While its own experimental physicochemical data is not extensively published, the properties of its parent compound, glycine, provide a reliable basis for its use. The experimental protocols detailed herein offer practical guidance for its quantification, application in cell culture, and use in the synthesis of valuable metal chelates. The visualization of the glycine signaling pathway and the chelation process underscores its dual significance in both biological and chemical contexts, making it a critical tool for scientists and drug development professionals.

References

- 1. Atelocollagen Increases Collagen Synthesis by Promoting Glycine Transporter 1 in Aged Mouse Skin [mdpi.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. himedialabs.com [himedialabs.com]

- 6. RPMI 1640 - Wikipedia [en.wikipedia.org]

- 7. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Role of Ammonium Glycinate as a Zwitterion in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycinate (B8599266), the salt of the simplest amino acid glycine (B1666218), plays a crucial role in various scientific and pharmaceutical applications, primarily due to the zwitterionic nature of the glycinate ion in solution. This guide provides a comprehensive technical overview of the physicochemical properties of ammonium glycinate in aqueous solutions, its function as a zwitterion, and its applications in drug development, particularly in formulation and stabilization. Detailed experimental protocols for characterization and quantitative data are presented to support researchers and professionals in the field.

Introduction to Zwitterions and Glycine

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[1] Amino acids are prime examples of zwitterions.[2] Glycine (NH₂CH₂COOH), the simplest amino acid, exists predominantly as a zwitterion (⁺NH₃CH₂COO⁻) in aqueous solutions at neutral pH.[3][4][5] This dual-charge state is a result of an internal acid-base reaction where the carboxylic acid group donates a proton to the amino group. The zwitterionic form of glycine is stabilized in aqueous solution through hydrogen bonding with water molecules.[6] In the solid state, glycine also exists as a zwitterion.[6]

The equilibrium between the cationic, zwitterionic, and anionic forms of glycine is pH-dependent. At a low pH, the carboxylate group is protonated, and the molecule carries a net positive charge (⁺NH₃CH₂COOH). Conversely, at a high pH, the ammonium group is deprotonated, resulting in a net negative charge (NH₂CH₂COO⁻).[3] This amphoteric nature allows glycine and its salts, like this compound, to act as effective buffering agents.[7]

Physicochemical Properties of this compound in Solution

This compound (C₂H₈N₂O₂) is an organic compound formed from the neutralization of glycine with ammonium hydroxide (B78521).[8] It is a white, crystalline solid that is soluble in water.[9] In solution, it dissociates into an ammonium ion (NH₄⁺) and a glycinate ion (⁺NH₃CH₂COO⁻).[8] The behavior of the solution is largely governed by the zwitterionic properties of the glycinate ion.

The glycinate zwitterion has two ionizable groups, the α-carboxyl group and the α-ammonium group, each with a distinct acid dissociation constant (pKa).

-

pKa₁ (α-carboxyl group): The pKa for the dissociation of the proton from the carboxyl group is approximately 2.34.[3][10]

-

pKa₂ (α-ammonium group): The pKa for the dissociation of a proton from the ammonium group is approximately 9.60.[3][10]

The equilibrium of glycine in an aqueous solution can be visualized as a two-step dissociation process.

Figure 1: pH-dependent equilibrium of glycine in aqueous solution.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For glycine, the pI can be calculated by averaging its two pKa values:

pI = (pKa₁ + pKa₂) / 2 = (2.34 + 9.60) / 2 = 5.97

At a pH of 5.97, the concentration of the zwitterionic form of glycine is at its maximum.[11]

The key quantitative parameters for glycine in an aqueous solution are summarized in the table below.

| Parameter | Value | Reference(s) |

| pKa₁ (α-carboxyl group) | ~2.34 | [3][10] |

| pKa₂ (α-ammonium group) | ~9.60 | [3][10] |

| Isoelectric Point (pI) | ~5.97 | [11] |

| Molecular Weight | 92.09 g/mol | [12] |

| Solubility in Water at 25°C | ~3.318 mol/kg | [13][14] |

Role in Drug Development and Formulation

The zwitterionic nature of this compound makes it a valuable excipient in pharmaceutical formulations, particularly for biotherapeutics like proteins and monoclonal antibodies.

Due to its two distinct pKa values, glycine can act as a buffer over two pH ranges, one acidic and one basic.[11] This is crucial for maintaining the pH of pharmaceutical formulations, which in turn is critical for drug stability and efficacy.[15] For instance, glycine buffers are used in the purification of monoclonal antibodies.

Amino acids, including glycine, are used to stabilize proteins in formulations against stresses such as thermal fluctuations and mechanical agitation. They can help maintain the native conformation of proteins and prevent aggregation.[1] The stabilizing effect is partly attributed to the "preferential exclusion" mechanism, where the excipient is excluded from the protein surface, leading to a more stable hydration shell around the protein.[1]

Zwitterionic materials are increasingly being explored for advanced drug delivery systems. Their unique properties offer several advantages:

-

Biocompatibility: Zwitterionic surfaces are highly resistant to protein adsorption and biofilm formation, which enhances their biocompatibility and reduces immune responses.[16]

-

"Stealth" Properties: Nanoparticles coated with zwitterionic materials can evade the immune system, leading to longer circulation times in the bloodstream and improved drug targeting.[16]

-

Stimuli-Responsive Release: Zwitterionic hydrogels can be designed to release drugs in response to specific stimuli like changes in pH or temperature, allowing for targeted drug delivery.[16]

Experimental Protocols

Potentiometric titration is a standard method to determine the pKa values and isoelectric point of an amino acid.

Principle: A solution of the amino acid is titrated with a strong acid and a strong base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the midpoints of the buffering regions, and the pI is the pH at the equivalence point between the two pKa values.

Materials:

-

0.1 M Glycine solution

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

pH meter and electrode

-

Burettes

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume (e.g., 20 mL) of 0.1 M glycine solution into a beaker.

-

Titrate the glycine solution with 0.1 M HCl, adding the titrant in small increments (e.g., 1 mL) and recording the pH after each addition until the pH drops to around 1.5.

-

In a separate experiment, titrate a fresh 20 mL sample of the 0.1 M glycine solution with 0.1 M NaOH, again adding the titrant in small increments and recording the pH until it reaches about 12.5.

-

Plot the pH values against the volume of HCl and NaOH added to generate a titration curve.

-

Determine the pKa values from the midpoints of the flat regions of the curve and the pI from the steepest point between the two buffering regions.[17][18]

Figure 2: Workflow for the potentiometric titration of glycine.

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can be used to study the structure of glycine in its zwitterionic form.

Principle: These techniques probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and their chemical environment. The spectra of the zwitterionic form will show characteristic bands for the COO⁻ and NH₃⁺ groups, which differ from the COOH and NH₂ groups of the neutral form.

FT-IR Spectroscopy:

-

Procedure: A sample of this compound is prepared as a KBr pellet or in an aqueous solution and analyzed using an FT-IR spectrometer.

-

Expected Bands for Zwitterion:

Raman Spectroscopy:

-

Procedure: A solid sample or a concentrated aqueous solution of this compound is analyzed using a Raman spectrometer.

-

Expected Bands for Zwitterion: Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Characteristic peaks for the COO⁻ and NH₃⁺ groups can be identified.[19][21][22]

Logical Relationships in Application

The utility of this compound in pharmaceutical formulations stems from a logical progression of its fundamental properties.

Figure 3: Logical flow from the fundamental properties of glycine to its applications.

Conclusion

This compound, by virtue of the zwitterionic nature of its glycinate component, is a versatile and valuable excipient in the pharmaceutical industry. Its ability to act as a buffer, stabilize proteins, and its potential in advanced drug delivery systems make it a key ingredient in the formulation of stable and effective drug products. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for researchers and drug development professionals seeking to optimize their formulations.

References

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Glycine - Wikipedia [en.wikipedia.org]

- 4. This compound | C2H8N2O2 | CID 161644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1410417A - Preparation method of glycine - Google Patents [patents.google.com]

- 6. Effect of glycine on pH changes and protein stability during freeze-thawing in phosphate buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]

- 8. Buy this compound | 29728-27-6 [smolecule.com]

- 9. CAS 29728-27-6: this compound | CymitQuimica [cymitquimica.com]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. 29728-27-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. elar.urfu.ru [elar.urfu.ru]

- 14. asianpubs.org [asianpubs.org]

- 15. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 16. zwitterco.com [zwitterco.com]

- 17. egyankosh.ac.in [egyankosh.ac.in]

- 18. m.youtube.com [m.youtube.com]

- 19. Vibrational spectrum of glycine molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Buffering Capacity of Ammonium Glycinate

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) glycinate (B8599266), the salt formed from the amino acid glycine (B1666218) and ammonia (B1221849), presents a unique and versatile buffering system with applications spanning biopharmaceutical manufacturing, cell culture, and analytical techniques. Its buffering capacity is derived from the two ionizable groups of the glycinate ion and the ammonium ion, offering distinct pH ranges where it can effectively resist changes in pH. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the buffering capacity of ammonium glycinate, detailed experimental protocols for its characterization, and insights into its application in drug development.

Core Principles of Buffering Capacity

A buffer solution resists changes in pH upon the addition of an acid or a base. The effectiveness of a buffer is quantified by its buffer capacity (β), which is defined as the amount of strong acid or base required to change the pH of one liter of the buffer solution by one unit. The buffer capacity is maximal when the pH of the solution is equal to the pKa of the buffering species.

This compound is a dibasic buffer, with two pKa values governing its buffering behavior:

-

pKa1 (Carboxyl group of glycine): Approximately 2.35

-

pKa2 (Amino group of glycine and the ammonium ion): The amino group of glycine has a pKa of approximately 9.78, while the ammonium ion (NH₄⁺) has a pKa of about 9.25. In a solution of this compound, these two will establish an equilibrium, and for practical purposes, the primary buffering range in the alkaline region will be centered around the pKa of the ammonium ion.

Therefore, this compound buffers are most effective in two distinct pH ranges: pH 2.0 - 3.5 and pH 8.5 - 10.5 .

Quantitative Data: Theoretical Buffering Capacity

The buffer capacity of a polyprotic buffer system like this compound can be estimated using the Van Slyke equation. The total buffer capacity is the sum of the individual buffering capacities of each ionizable group and the contribution from water. The following table presents the theoretical buffer capacity of a 0.1 M this compound solution at various pH values, calculated based on the pKa values of the carboxyl and ammonium groups.

| pH | Theoretical Buffer Capacity (β) at 25°C | Primary Buffering Species |

| 2.0 | 0.086 M | Glycine (Carboxyl Group) |

| 2.35 | 0.115 M | Glycine (Carboxyl Group) |

| 3.0 | 0.068 M | Glycine (Carboxyl Group) |

| 4.0 | 0.011 M | - |

| 5.0 | 0.001 M | - |

| 6.0 | < 0.001 M | - |

| 7.0 | < 0.001 M | - |

| 8.0 | 0.013 M | Ammonium Ion |

| 8.5 | 0.038 M | Ammonium Ion |

| 9.25 | 0.115 M | Ammonium Ion |

| 10.0 | 0.045 M | Ammonium Ion |

| 10.5 | 0.017 M | Ammonium Ion |

Note: This data is theoretical and can be influenced by factors such as ionic strength and temperature.

Experimental Protocols

Preparation of this compound Buffer

This protocol describes the preparation of 1 L of a 0.1 M this compound buffer at a specific pH.

Materials:

-

Glycine (MW: 75.07 g/mol )

-

Ammonium hydroxide (B78521) solution (e.g., 28-30%)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

For an acidic buffer (e.g., pH 3.0):

-

Dissolve 7.507 g of glycine in approximately 800 mL of deionized water in a 1 L beaker.

-

While stirring, slowly add 1 M HCl until the pH of the solution reaches 3.0.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Verify the final pH.

-

-

For an alkaline buffer (e.g., pH 9.5):

-

Dissolve 7.507 g of glycine in approximately 800 mL of deionized water in a 1 L beaker.

-

While stirring, slowly add concentrated ammonium hydroxide solution until the pH of the solution is near 9.5. Use a fume hood.

-

Fine-tune the pH to exactly 9.5 using 1 M NaOH or 1 M HCl as needed.

-

Transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Verify the final pH.

-

Experimental Determination of Buffering Capacity by Titration

This protocol outlines the procedure to experimentally determine the buffering capacity of a prepared this compound buffer.

Materials:

-

Prepared this compound buffer (e.g., 0.1 M, pH 9.25)

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Pipette 100 mL of the prepared this compound buffer into a 250 mL beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH of the buffer.

-

Fill a burette with 0.1 M HCl.

-

Add the HCl in small increments (e.g., 0.5 mL or 1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.

-

Continue the titration until the pH has dropped by at least 2 units from the initial pH.

-

Repeat the titration with a fresh 100 mL sample of the buffer, this time titrating with 0.1 M NaOH until the pH has increased by at least 2 units.

-

Data Analysis:

-

Plot the pH versus the volume of titrant (HCl or NaOH) added to generate a titration curve.

-

Calculate the buffer capacity (β) at different points along the curve using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

-

Applications in Drug Development and Research

This compound buffers find utility in several areas critical to the development of biopharmaceuticals.

Quenching Agent in Immunofluorescence

In immunofluorescence (IF) protocols, fixation with aldehydes (like formaldehyde) can lead to autofluorescence due to the presence of unreacted aldehyde groups. A quenching solution containing ammonium chloride and glycine is commonly used to block these free aldehydes, thereby reducing background noise and improving signal-to-noise ratio.[1][2] The ammonium ions and the amino group of glycine react with the free aldehydes, rendering them non-reactive to the antibodies used in the staining procedure.

Mitigation of Ammonia Toxicity in Cell Culture

Ammonia is a toxic byproduct of mammalian cell metabolism, primarily from the breakdown of glutamine.[3][4] High concentrations of ammonia in cell culture media can inhibit cell growth and negatively affect protein production and glycosylation.[5][6] Glycine can be added to cell culture media to help mitigate the toxic effects of ammonia.[3] While not acting as a traditional pH buffer in this context, the metabolic interplay is crucial.

Conclusion

This compound is a versatile and effective buffer system with two distinct buffering ranges, making it suitable for a variety of applications in research and drug development. Its role in reducing background in immunofluorescence and potentially mitigating ammonia toxicity in cell culture highlights its importance beyond simple pH control. A thorough understanding of its buffering capacity, both theoretical and experimental, allows for its rational application in optimizing experimental conditions and biopharmaceutical formulations.

References

- 1. ki-sbc.mit.edu [ki-sbc.mit.edu]

- 2. usercontent.one [usercontent.one]

- 3. Effects of amino acid additions on ammonium stressed CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Reduction of metabolic waste products, ammonia and lactate, through th" by Soo Min Noh, Jin Hyoung Park et al. [dc.engconfintl.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ammonium Glycinate: A Biocompatible Chelating Agent for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycinate (B8599266), the ammonium salt of the simple amino acid glycine (B1666218), is emerging as a compelling biocompatible chelating agent with significant potential across various scientific and industrial domains. Its inherent biodegradability, low toxicity, and effective metal-binding capabilities make it a promising alternative to conventional chelating agents like EDTA, particularly in applications demanding high biocompatibility, such as pharmaceuticals, drug delivery systems, and agriculture. This technical guide provides a comprehensive overview of the core properties of ammonium glycinate, including its synthesis, characterization, chelation efficiency, and biocompatibility. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms and workflows are presented to facilitate its application in research and development.

Introduction

Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it and modifying its physicochemical properties. While synthetic chelating agents such as ethylenediaminetetraacetic acid (EDTA) are widely used, their poor biodegradability and potential for environmental accumulation have prompted the search for greener alternatives.[1] this compound, derived from the naturally occurring amino acid glycine, presents a highly attractive profile due to its inherent biocompatibility and expected low environmental impact.[2][3]

This guide delves into the technical aspects of this compound, offering a resource for researchers and professionals exploring its use as a biocompatible chelating agent.

Chemical and Physical Properties

This compound is a white crystalline solid soluble in water.[4] As the salt of a weak acid (glycine) and a weak base (ammonia), its properties in solution are pH-dependent. The glycinate anion acts as a bidentate ligand, coordinating with metal ions through its amino and carboxylate groups to form stable chelate complexes.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₈N₂O₂ | [7] |

| Molecular Weight | 92.10 g/mol | [7] |

| CAS Number | 29728-27-6 | [8] |

| Appearance | White crystalline solid | [4] |

| Solubility | Soluble in water | [4] |

Synthesis and Characterization

Synthesis Protocol: Neutralization of Glycine

This compound is typically synthesized through a straightforward acid-base neutralization reaction between glycine and ammonium hydroxide (B78521).

Experimental Protocol:

-

Materials: Glycine (high purity), Ammonium hydroxide solution (e.g., 28-30% NH₃ in water), deionized water, ethanol.

-

Procedure:

-

Dissolve a known molar amount of glycine in a minimal amount of deionized water with gentle heating and stirring in a reaction vessel.

-

Cool the glycine solution to room temperature.

-

Stoichiometrically add the ammonium hydroxide solution dropwise to the glycine solution while stirring continuously. The reaction is exothermic, and the temperature should be monitored and controlled.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting this compound solution can be used directly, or the solid can be isolated by precipitation with a suitable anti-solvent like ethanol, followed by filtration and drying under vacuum.

-

-

Characterization: The synthesized this compound should be characterized to confirm its identity and purity using techniques such as:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylate).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Elemental Analysis: To determine the elemental composition (C, H, N, O).

-

DOT Script for Synthesis Workflow:

Caption: Workflow for the synthesis and characterization of this compound.

Chelation Chemistry and Stability

The chelating ability of this compound stems from the bidentate nature of the glycinate anion, which forms stable five-membered rings with metal ions.[9] This chelation enhances the solubility and bioavailability of essential micronutrients in agriculture and can be utilized to sequester toxic heavy metals.[2][3] The stability of these metal-glycinate complexes is a critical parameter for their application.

Stability Constants

The stability of metal-glycinate complexes can be quantified by their stability constants (log K). Higher log K values indicate stronger binding between the glycinate ligand and the metal ion.

Table 2: Stepwise Stability Constants (log K) of Metal-Glycinate Complexes

| Metal Ion | log K₁ | log K₂ | log K₃ | Reference |

| Fe(II) | 4.30 | 3.50 | 2.95 | [10] |

| Mn(II) | 3.45 | 2.85 | 2.20 | [10] |

| Co(II) | 5.20 | 4.15 | 3.05 | [10] |

| Ni(II) | 6.15 | 5.10 | 3.85 | [10] |

| Cu(II) | 8.60 | 6.90 | - | [11] |

| Zn(II) | 5.20 | 4.40 | - | [11] |

Note: The stability constants are determined under specific experimental conditions (e.g., temperature, ionic strength), and values may vary.[11]

DOT Script for Chelation Mechanism:

Caption: Formation of a metal-glycinate chelate complex.

Biocompatibility and Toxicological Profile

A key advantage of this compound is its anticipated high biocompatibility, stemming from its composition of naturally occurring and readily metabolized components: ammonia (B1221849) and glycine.[2]

Cytotoxicity

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture a relevant human cell line (e.g., fibroblasts, hepatocytes) in appropriate media.

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vivo Biocompatibility

Direct in vivo biocompatibility studies on this compound are currently limited. However, based on the nature of its constituents, it is expected to exhibit low immunogenicity and be well-tolerated. In vivo studies, such as subcutaneous implantation in animal models, are crucial to confirm its biocompatibility for applications in drug delivery and medical devices.[13]

Applications in Drug Development

The biocompatible and chelating properties of this compound make it a promising candidate for various applications in drug development.

Drug Delivery Vehicle

This compound can potentially be used to form nanocarriers for drug delivery. Its ability to chelate metal ions could be exploited to develop metal-based drug delivery systems with enhanced stability and targeted release.

DOT Script for Drug Delivery Workflow:

Caption: Conceptual workflow of this compound in a drug delivery system.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, the ammonium ion is known to act as a signaling molecule in plants and mammals, influencing processes such as root development and NF-κB activation.[14][15] The glycine component can also interact with glycine receptors in the central nervous system.[1] Further research is needed to understand the specific signaling implications of this compound in therapeutic contexts.

Conclusion and Future Perspectives

This compound holds considerable promise as a biocompatible and biodegradable chelating agent. Its straightforward synthesis, water solubility, and effective metal-binding capabilities position it as a versatile tool for researchers in various fields. While the existing data on its biocompatibility is encouraging, further comprehensive studies are required to fully establish its toxicological profile and to explore its full potential in drug development and other advanced applications. The experimental protocols and data presented in this guide provide a solid foundation for future research and development efforts centered on this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ams.usda.gov [ams.usda.gov]

- 4. global.oup.com [global.oup.com]

- 5. ams.usda.gov [ams.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 12. High concentrations of ammonia induced cytotoxicity and bronchoconstriction in a precision-cut lung slices rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ammonia transporter RhBG initiates downstream signaling and functional responses by activating NFκB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ammonium Glycinate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) glycinate (B8599266), the salt formed from the amino acid glycine (B1666218) and ammonia, is a compound of increasing interest in various scientific and industrial applications, including its use as a buffering agent and a component in certain formulations. Its solubility and stability in aqueous solutions are critical parameters that dictate its utility, performance, and shelf-life in these applications. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of ammonium glycinate in water, detailing influential factors, degradation pathways, and analytical methodologies for its characterization. Due to the limited availability of direct quantitative data for this compound, this guide also draws upon relevant data for glycine in the presence of ammonium salts to provide a thorough analysis, with all assumptions clearly stated.

Solubility of this compound

2.1 Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

-

Temperature: The dissolution of glycine is an endothermic process, meaning its solubility in water generally increases with temperature.[1][2][3] It is reasonable to infer a similar trend for this compound.

-

pH: The pH of the solution will significantly impact the ionization state of both the glycinate and ammonium ions, thereby affecting the overall solubility.

-

Presence of Other Ions (Common Ion Effect): The presence of other salts in the solution can alter the solubility of this compound. For instance, the addition of a common ion, such as from ammonium chloride, can decrease the solubility of a sparingly soluble salt.[4] However, for more soluble salts, the effect can be more complex, with the potential for "salting-in" or "salting-out" phenomena. Studies on glycine in the presence of ammonium chloride and ammonium sulfate (B86663) have shown a "salting-in" effect, where the solubility of glycine increases with the concentration of the ammonium salt.[2]

2.2 Quantitative Solubility Data (Inferred)

The following table summarizes the solubility of glycine in aqueous solutions of ammonium chloride and ammonium sulfate at various temperatures. This data can be used as an approximation for the solubility behavior of this compound, assuming that the presence of the ammonium counter-ion in the salt form will have a similar "salting-in" effect.

| Temperature (°C) | Molality of NH4Cl (mol/kg) | Solubility of Glycine (mol/kg) | Molality of (NH4)2SO4 (mol/kg) | Solubility of Glycine (mol/kg) |

| 15 | 0.00 | ~2.7 | 0.00 | ~2.7 |

| 0.50 | ~3.0 | 0.50 | ~3.2 | |

| 1.00 | ~3.3 | 1.00 | ~3.6 | |

| 1.50 | ~3.6 | 1.50 | ~4.0 | |

| 2.00 | ~3.9 | 2.00 | ~4.4 | |

| 2.50 | ~4.2 | 2.50 | ~4.8 | |

| 25 | 0.00 | ~3.3 | 0.00 | ~3.3 |

| 0.50 | ~3.6 | 0.50 | ~3.8 | |

| 1.00 | ~3.9 | 1.00 | ~4.2 | |

| 1.50 | ~4.2 | 1.50 | ~4.6 | |

| 2.00 | ~4.5 | 2.00 | ~5.0 | |

| 2.50 | ~4.8 | 2.50 | ~5.4 | |

| 35 | 0.00 | ~3.9 | 0.00 | ~3.9 |

| 0.50 | ~4.2 | 0.50 | ~4.4 | |

| 1.00 | ~4.5 | 1.00 | ~4.8 | |

| 1.50 | ~4.8 | 1.50 | ~5.2 | |

| 2.00 | ~5.1 | 2.00 | ~5.6 | |

| 2.50 | ~5.4 | 2.50 | ~6.0 |

Data extrapolated and compiled from Physical Chemistry Research.

Stability of this compound

The stability of this compound in aqueous solutions is crucial for its storage and application. Degradation can occur through several pathways, primarily influenced by temperature, pH, and light.

3.1 Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is likely to be hydrolysis, leading to the formation of glycine and ammonia. At elevated temperatures, further degradation of glycine can occur, potentially leading to the formation of various byproducts. The presence of ammonium ions in solution will establish an equilibrium with ammonia, the position of which is pH-dependent.

3.2 Factors Affecting Stability

-

Temperature: Increased temperature generally accelerates the rate of chemical degradation.[5]

-

pH: The stability of this compound is expected to be pH-dependent. A study on the related compound, monoammonium glycyrrhizinate, showed that it is most stable in a pH range of 7 to 9.[5] It is plausible that this compound exhibits similar pH-dependent stability.

-

Light: Photodegradation can be a significant degradation pathway for many organic molecules.[5]

-

Oxidation: The presence of oxidizing agents can lead to the degradation of the glycinate moiety.

3.3 Quantitative Stability Data (Proxy Data)

The following table presents stability data for monoammonium glycyrrhizinate in aqueous buffer solutions, which can serve as a proxy to estimate the behavior of this compound. The degradation followed first-order kinetics.[5]

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (days) | t₉₀ (days) |

| 4.54 | 50 | - | - | 169.21 |

| 4.54 | 70 | - | - | - |

| 4.54 | 90 | - | - | - |

| 7.0 - 9.0 | 20 | - | - | ~3 years |

Data from a study on monoammonium glycyrrhizinate.[5]

Experimental Protocols

4.1 Protocol for Determining Aqueous Solubility

This protocol is based on the isothermal equilibrium method.

-

Preparation of Saturated Solutions:

-

Prepare a series of sealed, temperature-controlled vessels.

-

To each vessel, add a known volume of deionized water.

-

Add an excess amount of this compound to each vessel to ensure a saturated solution with undissolved solid present.

-

Equilibrate the vessels at different constant temperatures (e.g., 10, 25, 40, 60 °C) under constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant from each vessel using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to avoid sampling solid particles.

-

Accurately weigh the collected sample.

-

Quantify the concentration of this compound in the sample using a validated analytical method, such as ion chromatography for both ammonium and glycinate ions or a specific HPLC method.

-

-

Data Analysis:

-

Calculate the solubility in g/100 g of water or other desired units.

-

Plot the solubility as a function of temperature.

-

4.2 Protocol for Aqueous Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to identify potential degradation products and determine degradation kinetics.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a series of test solutions by diluting the stock solution into different aqueous media:

-

Acidic: e.g., 0.1 M HCl

-

Basic: e.g., 0.1 M NaOH

-

Neutral: Deionized water

-

Oxidative: e.g., 3% H₂O₂

-

-

-

Stress Conditions:

-

Thermal Stress: Incubate aliquots of each test solution at elevated temperatures (e.g., 40, 60, 80 °C) in the dark.

-

Photostability: Expose aliquots of each test solution to a controlled light source (e.g., ICH-compliant photostability chamber) at a constant temperature. Include dark controls wrapped in aluminum foil.

-

Hydrolytic Stress: Maintain the acidic, basic, and neutral solutions at different temperatures.

-

-

Time Points and Analysis:

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Immediately analyze the samples for the concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as HPLC-MS.[6][7] This allows for both quantification and identification of degradants. Ion chromatography can also be used to monitor the concentrations of ammonium and glycinate ions separately.[8][9][10][11][12]

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k).

-

Identify and quantify the major degradation products.

-

Propose a degradation pathway based on the identified products.

-

Visualizations

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for conducting a forced degradation study of this compound.

Caption: Factors influencing the degradation of this compound in aqueous solutions.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound in aqueous solutions. While direct quantitative data for this specific salt is limited, by drawing upon data from closely related systems, a reasonable estimation of its behavior can be made. The solubility of this compound is expected to increase with temperature, and it is likely to be susceptible to degradation via hydrolysis, particularly at non-neutral pH and elevated temperatures. For researchers and drug development professionals, the provided experimental protocols offer a robust framework for determining the precise solubility and stability profiles of this compound in their specific formulations. Further studies are warranted to establish definitive quantitative data for pure this compound to support its growing applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sid.ir [sid.ir]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. Fluorometric determination of ammonium ion by ion chromatography using postcolumn derivatization with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Significance of Ammonium Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) glycinate (B8599266), the salt formed from the amino acid glycine (B1666218) and ammonia (B1221849), presents a molecule of significant interest in various biological contexts. While its functions are largely attributed to its constituent ions—the versatile neurotransmitter and metabolic precursor, glycinate, and the key player in nitrogen metabolism, ammonium—the combined entity offers unique properties and potential applications. This technical guide provides an in-depth exploration of the function of ammonium glycinate in biological systems, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling and metabolic pathways.

Core Functions in Biological Systems

The biological activity of this compound is multifaceted, stemming from the distinct yet often interconnected roles of its glycinate and ammonium components.

The Role of the Glycinate Ion:

Glycine is a non-essential amino acid with a dual role as a primary inhibitory neurotransmitter in the spinal cord and brainstem and as a mandatory co-agonist for the activation of N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system.[1][2] This dual functionality places it at the heart of regulating neuronal excitability and synaptic plasticity.

-

Inhibitory Neurotransmission: Glycine binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels. Activation of GlyRs leads to an influx of chloride ions, hyperpolarizing the postsynaptic neuron and thus inhibiting its firing.

-

Excitatory Neuromodulation: At glutamatergic synapses, glycine is essential for the function of NMDA receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for learning, memory, and synaptic plasticity. Glycine binds to the GluN1 subunit of the NMDA receptor, and its presence is a prerequisite for the channel to be opened by the primary neurotransmitter, glutamate.[3]

Beyond neurotransmission, glycine is a fundamental building block for proteins and a precursor for the synthesis of numerous important biomolecules, including purines, porphyrins, and glutathione. It is also a key component of the glycine cleavage system, a major pathway for amino acid catabolism in mitochondria.[1]

The Role of the Ammonium Ion:

The ammonium ion is a central molecule in nitrogen metabolism in all living organisms. It can be both a source of nitrogen for the synthesis of amino acids and other nitrogenous compounds and a potentially toxic byproduct of amino acid catabolism.[4]

-

Nitrogen Metabolism: In biological systems, ammonium is incorporated into organic molecules primarily through the action of glutamate dehydrogenase and glutamine synthetase. These enzymes play a crucial role in detoxifying ammonia and in providing a source of nitrogen for various biosynthetic pathways.[5]

-

Neuromodulation and Neurotoxicity: While essential, elevated levels of ammonium in the brain are neurotoxic and are a key factor in the pathophysiology of conditions like hepatic encephalopathy.[6] Ammonia can interfere with neurotransmission by altering the function of glutamate receptors and by disrupting cellular ion homeostasis.[7][8] Interestingly, studies have shown that ammonium ions can overactivate NMDA receptors, a process that is dependent on the presence of glycine.[7]

Quantitative Data

The following tables summarize key quantitative data related to the biological functions of the components of this compound.

Table 1: Glycine Receptor and Transporter Binding Affinities

| Ligand/Substrate | Receptor/Transporter | Affinity (Kd/Ki/EC50) | Species/System | Reference |

| [3H]Glycine | NMDA Receptor | 40 nM (KD) | Rat Hippocampus | |

| Glycine | NMDA Receptor | <1 µM (EC50) | Dissociated Neurons | [3] |

| Glycine | Glycine Receptor | Multiple binding sites | Mammalian | |

| [3H]Glycine | Glycine Transporter 1 (GlyT1) | 50 nM (for uptake assay) | Rat Brain Aggregates |

Table 2: Dose-Response of Ammonium on Neuronal and Cellular Functions

| Compound | Effect | Concentration | Cell Type/System | Reference |

| Ammonium Chloride | Inhibition of cell growth | IC50 = 33 mM | CHO Cells | [9] |

| Ammonium Chloride | S-phase cell cycle arrest | Cytostatic doses | Human Gastric Cancer Cells (HGC-27) | [10] |

| Ammonium Chloride | Acceleration of neuronal network firing | 5-8 mM | Rat Hippocampal Co-cultures | [11] |

| Ammonium Chloride | Overactivation of NMDA receptors | Intrastriatal administration | Rat | [7] |

Table 3: Nutrient Uptake in Plants

| Nitrogen Source | Uptake Rate (µg 15N g-1h-1) | Plant Species | Reference |

| Ammonium | 11 ± 5 | Eucalyptus obliqua | [11] |

| Glycine | 4.4 ± 2.6 | Eucalyptus obliqua | [11] |

| Nitrate | 0.9 ± 1.2 | Eucalyptus obliqua | [11] |

| Glycine | 43% of total N uptake | Pinus koraiensis | [12] |

| Ammonium | > Glycine > Nitrate (uptake preference) | Pinus koraiensis | [12] |

| Nitrate | > Glycine > Ammonium (uptake preference) | Larix keampferi, Quercus mongolica, Juglans mandshurica | [12] |

Signaling and Metabolic Pathways

The biological functions of this compound are intrinsically linked to several key signaling and metabolic pathways.

Glycinergic Synapse and NMDA Receptor Signaling

At a glycinergic synapse, glycine released from the presynaptic terminal binds to GlyRs on the postsynaptic membrane, leading to neuronal inhibition. As a co-agonist at glutamatergic synapses, glycine's presence is crucial for NMDA receptor activation, which triggers downstream signaling cascades involved in synaptic plasticity. The ammonium ion can further modulate this system by potentiating NMDA receptor activity.

Glycine Cleavage System and One-Carbon Metabolism

The glycine cleavage system (GCS) is a mitochondrial multi-enzyme complex that catalyzes the degradation of glycine to carbon dioxide and ammonia, while transferring a one-carbon unit to tetrahydrofolate. This process is a major source of one-carbon units for various biosynthetic pathways.

Ammonium Metabolism in Astrocytes

Astrocytes play a critical role in clearing excess ammonia and glutamate from the synaptic cleft. Glutamine synthetase in astrocytes combines ammonia with glutamate to form glutamine, which is then transported back to neurons to replenish glutamate stores (the glutamate-glutamine cycle).

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of this compound's biological functions.

Protocol 1: In Vitro Glycine Transporter (GlyT1) Uptake Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the uptake of glycine by cells expressing the Glycine Transporter 1.

Materials:

-

Cell line stably expressing GlyT1 (e.g., CHO-hGlyT1)

-

Cell culture medium and supplements

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[3H]Glycine (radiolabeled)

-

Non-radiolabeled glycine

-

Test compound (this compound) and vehicle control

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture: Culture GlyT1-expressing cells to confluency in appropriate culture vessels.

-

Cell Plating: Seed cells into a 24-well plate and grow to ~90% confluency.

-

Assay Preparation: On the day of the assay, wash the cells twice with pre-warmed HBSS.

-

Compound Incubation: Add HBSS containing the desired concentration of this compound or vehicle control to each well. Incubate for a specified time (e.g., 20 minutes) at room temperature.

-

Glycine Uptake Initiation: Add a solution containing [3H]glycine and non-radiolabeled glycine to achieve a final desired glycine concentration.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold HBSS to stop the uptake process.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]glycine using a scintillation counter.

-

Data Analysis: Determine the rate of glycine uptake in the presence and absence of the test compound. Calculate the IC50 value if a dose-response curve is generated.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on a specific cell line.